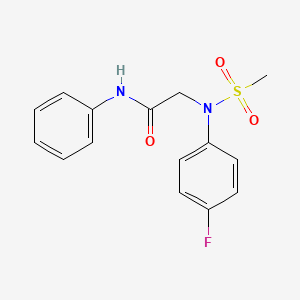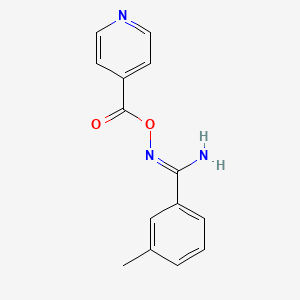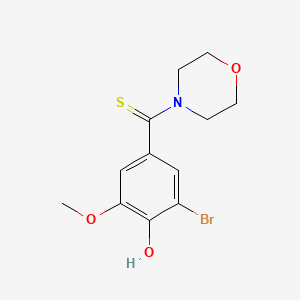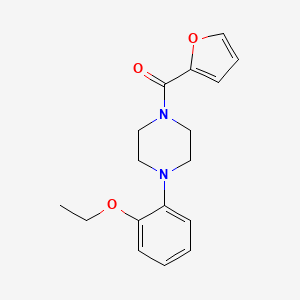
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as FMPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPG belongs to the class of NMDA receptor antagonists and has been studied for its ability to modulate the activity of these receptors, which are known to play a crucial role in various neurological and psychiatric disorders.
Mecanismo De Acción
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide acts as an antagonist of NMDA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory processes. By blocking the activity of NMDA receptors, this compound can modulate the release of neurotransmitters such as dopamine and serotonin, which are known to be involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the central nervous system. Studies have shown that this compound can modulate the release of neurotransmitters such as glutamate, dopamine, and serotonin, which are known to be involved in various neurological and psychiatric disorders. This compound has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for scientific research, including its high purity and stability, making it a viable compound for various experiments. However, this compound also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the research and development of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One potential direction is the investigation of this compound's potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia. Another potential direction is the development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and longer half-life. Additionally, the investigation of this compound's potential use in pain management and addiction treatment is an area of active research.
Métodos De Síntesis
The synthesis of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the reaction of 4-fluoroaniline with N-methyl-N-phenylglycine to form the intermediate product, N-(4-fluorophenyl)-N-methyl-N-phenylglycine. This intermediate is then treated with methanesulfonyl chloride to obtain the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound can modulate the activity of NMDA receptors, which are known to play a crucial role in the pathogenesis of various disorders such as Alzheimer's disease, Parkinson's disease, depression, and schizophrenia. This compound has also been studied for its potential use in pain management and addiction treatment.
Propiedades
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-22(20,21)18(14-9-7-12(16)8-10-14)11-15(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCHFZKQUZHTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)
![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)
![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)

